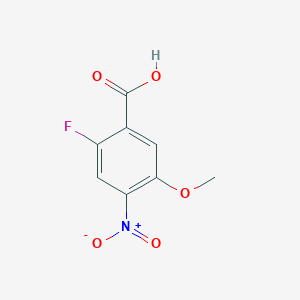
2-Fluoro-5-methoxy-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-methoxy-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO5 and its molecular weight is 215.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanisms of Action
Chemical Structure and Properties:
- Molecular Formula: C9H8FNO4
- Molecular Weight: 215.14 g/mol
- Functional Groups: The compound features a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid structure.
Mechanisms of Action:
- Enzyme Interaction: The nitro group can participate in redox reactions, influencing enzyme activity involved in oxidative stress responses.
- Cell Signaling Modulation: It may modulate cell signaling pathways by affecting the activity of kinases and phosphatases.
- Covalent Modification: Reduction of the nitro group generates reactive intermediates capable of covalently modifying proteins and nucleic acids, potentially altering cellular functions.
Scientific Research Applications
2-Fluoro-5-methoxy-4-nitrobenzoic acid has several notable applications:
1. Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Participates in chemical reactions such as nucleophilic aromatic substitution, reduction of the nitro group to an amino group, and esterification reactions.
2. Biology:
- Employed in studies of enzyme inhibition and as a probe in biochemical assays.
- Exhibits antimicrobial properties by inhibiting the growth of various bacterial strains, making it a potential candidate for antimicrobial agents.
3. Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
The biological activities of this compound have been extensively studied:
Antimicrobial Activity:
Recent studies indicate significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation by interacting with inflammatory mediators, thereby modulating inflammatory responses.
Case Studies and Experimental Data
In Vitro Studies:
- Cell Cycle Arrest: In vitro assays demonstrated that this compound can induce cell cycle arrest in cancer cell lines, notably causing G2/M phase arrest through regulation of cyclin B1 expression. This suggests potential applications in cancer therapeutics.
Cytotoxicity Assessment:
- A study evaluated its cytotoxic effects on human cancer cell lines using the sulforhodamine B assay. Results indicated significant cytotoxicity against HCT-116 colorectal cancer cells at low nanomolar concentrations, outperforming standard chemotherapeutics like Taxol.
Summary of Biological Activities
Propriétés
IUPAC Name |
2-fluoro-5-methoxy-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYBTVSPGQRCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001345-80-7 |
Source


|
| Record name | 1001345-80-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













